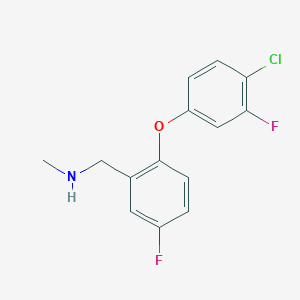

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

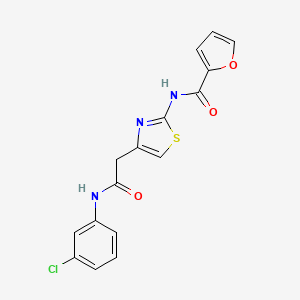

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole, also known as IBX, is a versatile and powerful oxidizing agent that has gained significant attention in recent years due to its unique properties and wide range of applications. IBX is a white solid that is soluble in most organic solvents and is commonly used as an oxidant in organic synthesis reactions.

Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

Synthesis of Polyfluoroalkyl and Chlorofluoroalkyl Derivatives

Rudyuk et al. (2004) demonstrated the synthesis of N-polyfluoroethyl and N-2-chlorodifluorovinyl derivatives of azoles, including imidazole derivatives. These compounds were prepared through reactions of tetrafluoroethylene and chlorotrifluoroethylene with N-potassium salts of imidazole and related compounds, highlighting the versatility of imidazole derivatives in synthesizing fluorinated organic compounds (Rudyuk, Fedyuk, & Yagupolskii, 2004).

Anticancer and Antioxidant Agents

Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5‐triazines from N‐acyl imidates and heterocyclic amines, showing moderate anti-proliferation potential against cancer cell lines and high antioxidant activity. This study illustrates the potential of imidazole derivatives in the development of new anticancer and antioxidant agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Luminescence Sensing

Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks capable of luminescence sensing of benzaldehyde derivatives. This highlights the application of imidazole derivatives in the development of advanced materials for chemical sensing (Shi, Zhong, Guo, & Li, 2015).

Liquid Clathrate Formation

Holbrey et al. (2003) discovered that ionic liquids containing the imidazole moiety can form liquid clathrates with aromatic hydrocarbons, suggesting the use of imidazole derivatives in the design of new materials for gas storage and separation processes (Holbrey, Reichert, Nieuwenhuyzen, Sheppard, Hardacre, & Rogers, 2003).

Biological and Medicinal Chemistry Applications

Antiproliferative Activity

Groessl et al. (2007) studied the structure-activity relationships for NAMI-A-type complexes, including imidazole and indazole derivatives, assessing their aquation, redox properties, protein binding, and antiproliferative activity. This research contributes to the understanding of ruthenium complexes, including imidazole derivatives, in anticancer chemotherapy (Groessl, Reisner, Hartinger, Eichinger, Semenova, Timerbaev, Jakupec, Arion, & Keppler, 2007).

Propiedades

IUPAC Name |

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4IN2O/c1-12(2)10-5-3-4-6-11(10)19(22-12)13(15,16)14(17,18)21-8-7-20-9-21/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODFKVUPPHUPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(N3C=CN=C3)(F)F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)

![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)

![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)

![Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-](/img/structure/B2610263.png)

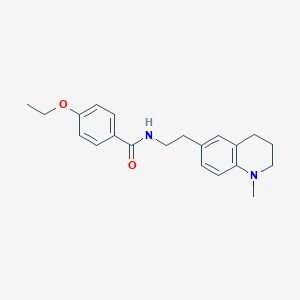

![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)